N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties
Preparation Methods
The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like pyridine to facilitate the acylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine undergoes various chemical reactions, including:
Scientific Research Applications
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition leads to the disruption of bacterial cell division and growth, thereby exerting its antimicrobial effects . Additionally, the compound’s anti-inflammatory action is attributed to its ability to modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}norleucine can be compared with other coumarin derivatives such as:
N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine: This compound also exhibits antimicrobial and anti-inflammatory properties but differs in its molecular structure and specific biological activities.
N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}glycylglycine: Similar in structure, this compound is used in different chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C21H27NO6 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]hexanoic acid |
InChI |
InChI=1S/C21H27NO6/c1-4-6-8-17(21(25)26)22-20(24)13(3)27-15-9-10-16-14(7-5-2)11-19(23)28-18(16)12-15/h9-13,17H,4-8H2,1-3H3,(H,22,24)(H,25,26) |
InChI Key |
QOMGFEQIZGTBER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.